4-(Aminomethyl)-6-fluoropyridin-3-amine
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Overview
Description
4-(Aminomethyl)-6-fluoropyridin-3-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-fluoropyridin-3-amine typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Another approach involves the reductive amination of a fluorinated pyridine aldehyde with an amine source in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Aminomethyl)-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
6-Fluoropyridin-3-amine:
4-(Aminomethyl)-2-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to variations in chemical behavior.
Uniqueness
4-(Aminomethyl)-6-fluoropyridin-3-amine is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C6H8FN3 |
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Molecular Weight |
141.15 g/mol |
IUPAC Name |
4-(aminomethyl)-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2,8-9H2 |
InChI Key |
QOXOVWZGDONLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)CN |
Origin of Product |
United States |
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